molecular formula C11H14O3 B1342450 4-Methyl-3-(1-methylethoxy)benzoic acid CAS No. 1014691-13-4

4-Methyl-3-(1-methylethoxy)benzoic acid

Cat. No. B1342450
M. Wt: 194.23 g/mol
InChI Key: KOSHYQBHZRSYJF-UHFFFAOYSA-N
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Description

“4-Methyl-3-(1-methylethoxy)benzoic acid” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) . This indicates that the compound has a benzoic acid core structure with a methyl group at the 4th position and a methylethoxy group at the 3rd position .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

  • Synthesis of Methyl Benzoates
    • Field : Organic Chemistry
    • Application : Methyl benzoate (MB) compounds, including 4-Methyl-3-(1-methylethoxy)benzoic acid, are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
    • Method : The direct condensation of benzoic acid and methanol is carried out using a metallic Lewis acid without other auxiliary Bronsted acids . This is reported for the first time .
    • Results : The study found that zirconium metal catalysts with fixed Ti had the best activity for the synthesis of a series of MB compounds .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-methyl-3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSHYQBHZRSYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278894
Record name 4-Methyl-3-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(1-methylethoxy)benzoic acid

CAS RN

1014691-13-4
Record name 4-Methyl-3-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014691-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Isopropoxy-4-methyl-benzoic acid (1.70 g) is prepared in analogy to 4-isopropoxy-3-methyl-benzoic acid starting from 3-hydroxy-4-methyl-benzoic acid (2.00 g); LC-MS: tR=0.91 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

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